molecular formula C17H25BrO2 B14188722 3-(Bromomethyl)-2-hydroxy-5-nonylbenzaldehyde CAS No. 919109-46-9

3-(Bromomethyl)-2-hydroxy-5-nonylbenzaldehyde

Cat. No.: B14188722
CAS No.: 919109-46-9
M. Wt: 341.3 g/mol
InChI Key: QUXNSTWYSTXVPM-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2-hydroxy-5-nonylbenzaldehyde is an organic compound that features a benzene ring substituted with a bromomethyl group, a hydroxyl group, and a nonyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2-hydroxy-5-nonylbenzaldehyde typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, such as 2-hydroxy-5-nonylbenzaldehyde, using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-2-hydroxy-5-nonylbenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

    Oxidation: Potassium permanganate in acidic or basic medium at room temperature.

    Reduction: Sodium borohydride in methanol or ethanol at low temperatures.

Major Products Formed

Scientific Research Applications

3-(Bromomethyl)-2-hydroxy-5-nonylbenzaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2-hydroxy-5-nonylbenzaldehyde involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyl and aldehyde groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Bromomethyl)-2-hydroxy-5-nonylbenzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the nonyl chain also influences its solubility and interaction with biological membranes, making it a valuable compound for various applications.

Properties

CAS No.

919109-46-9

Molecular Formula

C17H25BrO2

Molecular Weight

341.3 g/mol

IUPAC Name

3-(bromomethyl)-2-hydroxy-5-nonylbenzaldehyde

InChI

InChI=1S/C17H25BrO2/c1-2-3-4-5-6-7-8-9-14-10-15(12-18)17(20)16(11-14)13-19/h10-11,13,20H,2-9,12H2,1H3

InChI Key

QUXNSTWYSTXVPM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC(=C(C(=C1)C=O)O)CBr

Origin of Product

United States

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